Diprenorphine Hydrochloride (1.0 mg/ml in Methanol)
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Overview
Description
Diprenorphine Hydrochloride is a synthetic opioid antagonist used primarily in veterinary medicine to reverse the effects of etorphine, a potent opioid used for immobilizing large animals. It is structurally similar to naloxone and acts as a specific antagonist to etorphine, making it invaluable in situations where rapid reversal of opioid effects is required.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diprenorphine Hydrochloride can be synthesized through a series of chemical reactions starting from naturally occurring opiates or their derivatives. The synthesis involves multiple steps, including functional group modifications, protection and deprotection of reactive sites, and final purification to obtain the hydrochloride salt form.
Industrial Production Methods: In an industrial setting, the production of Diprenorphine Hydrochloride involves large-scale chemical synthesis using reactors and purification systems. The process is optimized to ensure high yield and purity, with rigorous quality control measures in place to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Diprenorphine Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like hydroxide (OH⁻) or alkoxide ions (RO⁻).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Diprenorphine Hydrochloride is used in various scientific research applications, including:
Chemistry: Studying opioid receptor interactions and developing new opioid antagonists.
Biology: Investigating the effects of opioid antagonists on animal models.
Medicine: Developing reversal agents for opioid overdoses and studying pain management strategies.
Industry: Producing reference standards for analytical and quality control purposes.
Mechanism of Action
Diprenorphine Hydrochloride exerts its effects by binding to opioid receptors in the central nervous system, specifically the mu, delta, and kappa receptors. By antagonizing these receptors, it blocks the effects of opioid agonists like etorphine, leading to the reversal of analgesia and sedation. The molecular targets and pathways involved include the inhibition of neurotransmitter release and modulation of pain perception.
Comparison with Similar Compounds
Diprenorphine Hydrochloride is similar to other opioid antagonists such as naloxone and naltrexone. it is unique in its high affinity for etorphine, making it particularly useful in veterinary applications. Other similar compounds include:
Naloxone: Used to reverse opioid overdoses in humans.
Naltrexone: Used in the treatment of opioid and alcohol dependence.
Methadone: Used as a maintenance therapy for opioid addiction.
Properties
Molecular Formula |
C26H36ClNO4 |
---|---|
Molecular Weight |
462.0 g/mol |
IUPAC Name |
(2S,6R,14R,15S,16R)-5-(cyclopropylmethyl)-16-(2-hydroxypropan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol;hydrochloride |
InChI |
InChI=1S/C26H35NO4.ClH/c1-23(2,29)18-13-24-8-9-26(18,30-3)22-25(24)10-11-27(14-15-4-5-15)19(24)12-16-6-7-17(28)21(31-22)20(16)25;/h6-7,15,18-19,22,28-29H,4-5,8-14H2,1-3H3;1H/t18-,19-,22-,24?,25+,26+;/m1./s1 |
InChI Key |
UNPUINKKJUSSDZ-QJEJNSDASA-N |
Isomeric SMILES |
CC(C)([C@H]1CC23CC[C@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O.Cl |
Canonical SMILES |
CC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O.Cl |
Origin of Product |
United States |
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